REACTION_SMILES
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[CH3:28][CH2:29][OH:30].[CH3:31][C:32](=[O:33])[OH:34].[OH-:35].[OH-:37].[Pd+2:36].[c:1]1([CH:2]([c:3]2[cH:4][cH:5][cH:6][cH:7][cH:22]2)[N:8]2[CH2:9][CH:10]([N:12]3[CH2:13][CH2:14][N:15]([C:18]([CH2:19][CH3:20])=[O:21])[CH2:16][CH2:17]3)[CH2:11]2)[cH:23][cH:24][cH:25][cH:26][cH:27]1>>[NH:8]1[CH2:9][CH:10]([N:12]2[CH2:13][CH2:14][N:15]([C:18]([CH2:19][CH3:20])=[O:21])[CH2:16][CH2:17]2)[CH2:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd+2]
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Name
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CCC(=O)N1CCN(C2CN(C(c3ccccc3)c3ccccc3)C2)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(=O)N1CCN(C2CN(C(c3ccccc3)c3ccccc3)C2)CC1
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Name
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Type
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product
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Smiles
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CCC(=O)N1CCN(C2CNC2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |